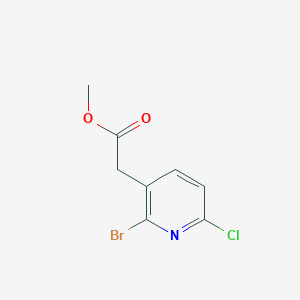

Methyl 2-bromo-6-chloro-3-pyridineacetate

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a critical class of compounds in synthetic organic chemistry. chemimpex.comuoanbar.edu.iq The presence of halogen atoms on the pyridine ring significantly influences its electronic properties and reactivity. uoanbar.edu.iq The electronegative halogens decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic substitution reactions, a characteristic that is less common in the parent pyridine molecule. uoanbar.edu.iqwikipedia.org The positions of the halogens are crucial in determining the regioselectivity of these reactions. uoanbar.edu.iq

In the case of Methyl 2-bromo-6-chloro-3-pyridineacetate, the bromine at the 2-position and chlorine at the 6-position create a di-substituted scaffold. Generally, the 2- and 4-positions of the pyridine ring are more reactive towards nucleophiles. uoanbar.edu.iq The presence of two different halogens offers the potential for selective reactions, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in cross-coupling reactions. This differential reactivity allows for sequential functionalization, a powerful strategy in the synthesis of complex molecules.

The field of halogenated pyridine chemistry is extensive, with ongoing research into new methods for their synthesis and functionalization. chemimpex.comnih.gov Techniques such as deprotonative metalation and halogen-dance reactions are employed to introduce substituents at specific positions on the pyridine ring. nih.govacs.org These advancements provide chemists with the tools to create a diverse array of halogenated pyridine building blocks, including those that serve as precursors to compounds like this compound.

Significance as a Privileged Scaffold Precursor in Contemporary Organic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. Pyridine and its derivatives are widely recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. acs.org Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, contributes to their biological activity.

This compound serves as a precursor to more complex molecules that can be designed to interact with specific biological targets. The reactive halogen sites allow for the introduction of various functional groups through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of diverse molecular libraries. The ester functionality of the acetate (B1210297) group can also be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for mimicking the carboxylate groups found in many biologically active molecules.

The strategic placement of substituents on the pyridine ring is a key aspect of modern drug design. The specific substitution pattern of this compound makes it a valuable intermediate for creating compounds with tailored properties for applications in areas such as pharmaceuticals and agrochemicals.

Historical Development and Emerging Research Trajectories for Pyridineacetic Acid Derivatives

The study of pyridineacetic acid and its derivatives has a rich history, driven by their diverse biological activities. google.com For instance, 3-pyridylacetic acid has been investigated for its potential applications in treating skeletal disorders and as an antiviral agent. google.com Synthetic routes to pyridineacetic acid derivatives often begin with appropriately substituted pyridines. google.comchemicalbook.com

Historically, the synthesis of substituted pyridines has been a central theme in heterocyclic chemistry. wikipedia.org Early methods, such as the Hantzsch pyridine synthesis, laid the groundwork for accessing a wide range of pyridine derivatives. wikipedia.org More contemporary approaches focus on the direct and selective functionalization of the pyridine ring.

Emerging research trajectories for pyridineacetic acid derivatives are focused on the development of novel synthetic methodologies and the exploration of their therapeutic potential. acs.org Three-component synthesis strategies, for example, offer an efficient way to construct substituted pyridylacetic acid derivatives from simple starting materials. acs.org In the context of medicinal chemistry, these compounds are being explored as inhibitors of various enzymes and as modulators of cellular pathways. chemimpex.com The development of compounds like this compound is indicative of a trend towards creating highly functionalized and versatile building blocks to accelerate the drug discovery process.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClNO2 |

|---|---|

Molecular Weight |

264.50 g/mol |

IUPAC Name |

methyl 2-(2-bromo-6-chloropyridin-3-yl)acetate |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-7(12)4-5-2-3-6(10)11-8(5)9/h2-3H,4H2,1H3 |

InChI Key |

YDKIOBFFKSWHRX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(N=C(C=C1)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Strategies for Methyl 2 Bromo 6 Chloro 3 Pyridineacetate

De Novo Synthetic Routes to the Pyridine (B92270) Core

The fundamental construction of the substituted pyridine ring is a critical aspect of the synthesis of Methyl 2-bromo-6-chloro-3-pyridineacetate. Chemists employ two primary strategies: the sequential functionalization of a basic pyridine structure and the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.

Halogenation and Directed Functionalization Sequence Approaches

Building the target molecule can commence from a simpler, pre-formed pyridine ring, followed by a sequence of halogenation and functionalization steps. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions and resulting in mixtures of isomers. nih.govnih.gov Therefore, regioselectivity is a key challenge that is addressed through various advanced methodologies.

Direct halogenation of the pyridine ring is often 3-selective. nih.govchemrxiv.org To achieve the desired 2,6-dihalo substitution pattern, alternative strategies are necessary. One approach involves the activation of the pyridine ring. For instance, the formation of pyridine N-oxides can direct halogenation to the 2- and 6-positions. Subsequent deoxygenation would yield the desired 2,6-dihalopyridine. Another powerful technique is directed ortho-metalation, where a directing group on the pyridine ring guides a metalating agent (like a strong base) to deprotonate an adjacent position, which can then be trapped with a halogen electrophile. nih.gov

A recently developed method for 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.orgchemrxiv.org This process temporarily transforms the aromatic pyridine into a more reactive acyclic diene, allowing for mild and highly regioselective halogenation. chemrxiv.org While this method is primarily for the 3-position, it highlights the innovative strategies being developed to overcome the inherent reactivity patterns of pyridines.

For introducing substituents at the 4-position, researchers have designed heterocyclic phosphine (B1218219) reagents that are selectively installed and subsequently displaced by a halide nucleophile in an SNAr-type mechanism. nih.govchemrxiv.orgresearchgate.net Although not directly applicable to the 2,6-substitution of the target molecule, this illustrates the principle of converting the pyridine into a pyridinium (B92312) salt to increase its reactivity towards nucleophiles. wikipedia.org

A plausible route to a precursor for this compound could start with 6-chloro-3-pyridineacetic acid. fishersci.com The subsequent challenge would be the selective introduction of a bromine atom at the 2-position. This could potentially be achieved through N-oxidation followed by a brominating agent or via a directed metalation approach if the acetic acid side chain can be used to direct the reaction.

Ring-Closure and Cycloaddition Methodologies for Pyridine Ring Formation

De novo synthesis of the pyridine ring from acyclic precursors offers an alternative and often highly versatile approach to constructing polysubstituted pyridines. These methods build the ring and install the desired substituents in a single or multi-step sequence.

Diels-Alder Reactions: A prominent strategy is the [4+2] cycloaddition, or Diels-Alder reaction, involving an azadiene. Inverse-electron-demand Diels-Alder reactions are particularly effective, where an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. baranlab.orgacsgcipr.org The initial cycloadduct often extrudes a small molecule like nitrogen gas to yield the aromatic pyridine ring. acsgcipr.org By choosing appropriately substituted triazines and dienophiles, complex substitution patterns can be achieved.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules are a powerful tool for pyridine synthesis. nih.gov This method allows for the construction of the pyridine ring with a high degree of control over the substitution pattern under mild conditions. nih.gov

Condensation Reactions: Classical methods like the Hantzsch pyridine synthesis involve the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. wikipedia.orgorganic-chemistry.org While highly versatile, achieving the specific 2-bromo-6-chloro-3-acetate substitution pattern directly from a Hantzsch-type reaction would require highly functionalized and potentially unstable starting materials. A more modern approach involves the [3+3] formal cycloaddition of enamines with unsaturated aldehydes or ketones, which has been shown to be effective for producing various substituted pyridines. acs.org

A potential de novo route could involve the reaction of a 2-amino-3-halomaleic acid ester with an α,β-unsaturated aldehyde or ketone, a method used to produce pyridine-2,3-dicarboxylic acid esters. google.com

Functional Group Interconversions and Derivatization at the Pyridine Ring

Once a suitably substituted pyridine core is obtained, subsequent reactions are often required to install the final functional groups of the target molecule.

Esterification Protocols for Pyridineacetic Acid Derivatives

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 2-bromo-6-chloro-3-pyridineacetic acid. biosynth.com Standard esterification methods can be employed, although the specific conditions may need optimization due to the nature of the heterocyclic starting material.

Fischer Esterification: This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction.

Acid Chloride Formation: A common and effective two-step procedure involves first converting the carboxylic acid to a more reactive acid chloride. nih.gov This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to afford the methyl ester. nih.gov

Coupling Reagents: Another approach utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). However, in the context of pyridine carboxylic acids, this can sometimes lead to the formation of stable N-acylureas as byproducts. nih.gov

A convenient three-component synthesis has been reported for producing substituted pyridylacetic acid derivatives, where Meldrum's acid derivatives are used as linchpin reagents. nih.gov This method involves the substitution of an activated pyridine-N-oxide, followed by ring-opening with a nucleophile (like an alcohol) and decarboxylation to yield the desired ester. nih.gov

| Method | Reagents | General Conditions | Reference |

|---|---|---|---|

| Acid Chloride Formation | 1. SOCl₂, cat. DMF 2. Methanol, Triethylamine | Step 1 at room temperature; Step 2 in a solvent like THF. | nih.gov |

| Fischer Esterification | Methanol, H₂SO₄ (conc.) | Reflux in excess methanol. | General Method |

| Meldrum's Acid Route | Pyridine-N-oxide, Meldrum's acid derivative, Methanol, KOBut | Multi-step, one-pot potential; room temperature for alcoholysis. | nih.gov |

Selective Halogen Exchange and Introduction Reactions

The synthesis may involve a precursor that has two of the same halogen atoms (e.g., 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine). In such cases, a selective halogen exchange reaction would be necessary to arrive at the 2-bromo-6-chloro substitution pattern. These reactions are often challenging due to the similar reactivity of the two halogen atoms.

Halogen exchange (halex) reactions can be facilitated under various conditions. For instance, reacting a chloropyridine with a bromide source, such as sodium bromide or hydrobromic acid, can lead to the desired bromopyridine, often requiring a catalyst or high temperatures. The reverse reaction is also possible. The selectivity of such an exchange at one position over another in a dihalogenated pyridine would depend heavily on the electronic and steric environment of each halogen.

Another strategy is the halogen-metal exchange. Organolithium or organomagnesium reagents can selectively replace a halogen (typically bromine or iodine) with a metal. organic-chemistry.org This newly formed organometallic species can then be quenched with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) to introduce the chlorine atom. google.com The selectivity of the initial metal-halogen exchange is crucial and is often higher for bromine over chlorine. For example, starting with a 2,6-dibromopyridine (B144722) derivative, one could selectively exchange one bromine atom for lithium and then quench with a chlorinating agent.

| Strategy | Typical Reagents | Target Position(s) | Key Feature | Reference |

|---|---|---|---|---|

| Via Zincke Imine | 1. Zincke salt formation 2. N-halosuccinimide (NXS) | 3-position | Transforms pyridine to a reactive alkene intermediate for mild halogenation. | nih.govchemrxiv.org |

| Via Phosphonium (B103445) Salt | 1. Designed phosphine 2. Halide nucleophile | 4-position | SNAr displacement of a phosphonium group. | nih.govchemrxiv.org |

| Halogen-Metal Exchange | 1. nBuLi or R-MgX 2. Electrophilic halogen (e.g., C₂Cl₆, NBS) | Variable, often at Br or I position | Creates a nucleophilic carbon for reaction with an electrophilic halogen source. | organic-chemistry.org |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and often more environmentally benign routes. The synthesis of complex molecules like this compound can benefit significantly from various catalytic methodologies.

Palladium-Catalyzed Cross-Coupling and Carbonylation: Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com A key step in a potential synthesis could be a palladium-catalyzed carbonylation. For instance, starting from a 2-bromo-6-chloro-3-iodopyridine, one could selectively carbonylate the 3-position using carbon monoxide and methanol in the presence of a palladium catalyst and a phosphine ligand to directly form the methyl ester group. A patent describes a process for preparing pyridine carboxylic acid esters by reacting dihalopyridines with carbon monoxide and an alcohol in the presence of a palladium complex. google.com

Other Transition Metal Catalysis: As mentioned, transition metals are crucial for [2+2+2] cycloadditions to form the pyridine ring. nih.gov Furthermore, rare-earth metal catalysts have been shown to be effective for the C-H alkylation of pyridines, demonstrating the expanding toolbox of catalytic methods for pyridine functionalization. organic-chemistry.org

Bifunctional and Heterogeneous Catalysis: For improved sustainability and ease of processing, heterogeneous catalysts are highly desirable. numberanalytics.com For example, a bifunctional catalyst consisting of palladium on a solid acid support (Pd/C/K-10 montmorillonite) has been used for a domino cyclization-oxidative aromatization to produce pyridines under microwave irradiation. organic-chemistry.orgorganic-chemistry.org Magnetically recoverable nanocatalysts are also emerging as a practical option for synthesizing pyridine derivatives in multi-component reactions. rsc.org These catalysts simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry.

Palladium-Catalyzed Coupling Strategies for Halogenated Pyridineacetic Esters

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the functionalization of heteroaryl halides. nih.govyoutube.com For a substrate such as this compound, the differential reactivity of the bromine and chlorine substituents allows for selective and sequential couplings. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, enabling site-selective modifications.

Common palladium-catalyzed coupling reactions applicable to this substrate include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura coupling would typically occur at the more reactive 2-bromo position. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. researchgate.netoiccpress.com Ligand-free palladium systems have also been explored, offering a greener alternative. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov When applied to this compound, this method allows for the introduction of an alkynyl group at the 2-position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govyoutube.com

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. youtube.comyoutube.comnih.gov For the target molecule, this would allow for the introduction of a primary or secondary amine at the 2-position, leading to a variety of N-substituted aminopyridine derivatives. nih.gov The choice of phosphine ligands is critical in this reaction to promote efficient catalytic turnover. youtube.com

Table 1: Representative Palladium-Catalyzed Coupling Reactions on Halogenated Pyridines

| Coupling Reaction | Halopyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | 2-Phenylpyridine | 95 |

| Sonogashira | 2-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 2-(Phenylethynyl)pyridine | 92 |

| Buchwald-Hartwig | 2-Chloropyridine | Aniline | Pd₂(dba)₃ / XPhos | N-Phenylpyridin-2-amine | 88 |

Other Transition Metal-Mediated Syntheses and Ligand Effects

While palladium catalysis is prevalent, other transition metals such as copper and iron have emerged as effective catalysts for the synthesis and functionalization of pyridine derivatives, often offering complementary reactivity and cost advantages. researchgate.netorganic-chemistry.org

Copper-Catalyzed Reactions: Copper-based catalysts are particularly useful for Ullmann-type couplings and certain C-H functionalization reactions. nih.govacs.org For instance, copper catalysis can be employed for the amination or etherification of halopyridines. The nature of the ligand in copper-catalyzed reactions significantly influences the reaction outcome. For example, the use of bidentate nitrogen-based ligands can enhance the catalytic activity and selectivity in the coupling of amines with aryl halides. nih.gov

Iron-Catalyzed Reactions: Iron catalysts are an attractive alternative due to their low cost and low toxicity. researchgate.netrsc.org Iron-catalyzed cross-coupling reactions of aryl halides with organometallic reagents have been developed, as well as iron-catalyzed cycloadditions for the construction of the pyridine ring itself. rsc.orgrsc.org The ligand environment around the iron center is crucial; for instance, multidentate pyridinyl ligands have been shown to be effective in iron-catalyzed oxidation reactions. rsc.org The choice of a hemilabile bidentate ligand in an iron-catalyzed [2+2+2] cycloaddition for pyridine synthesis has been shown to improve chemoselectivity. researchgate.net

The electronic and steric properties of ligands play a critical role in modulating the reactivity and selectivity of the metal center. Electron-donating ligands can increase the electron density on the metal, facilitating oxidative addition, while bulky ligands can promote reductive elimination. acs.org In some cases, the trans-effect of a bidentate ligand can weaken the coordination of the palladium catalyst with the pyridyl nitrogen, enabling C3-selective olefination. nih.gov

Table 2: Ligand Effects in Transition Metal-Catalyzed Reactions of Halopyridines

| Metal | Reaction Type | Ligand | Effect |

| Palladium | Suzuki-Miyaura | sSPhos | Enables coupling of sterically hindered substrates. thieme-connect.de |

| Copper | Ullmann Amination | 1,10-Phenanthroline | Accelerates C-N bond formation. |

| Iron | Cross-Coupling | TMEDA | Stabilizes the active catalytic species. |

| Rhodium | C-H Alkylation | dArFpe | Increases yield of branched alkylated product. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Design

The application of green chemistry principles to the synthesis of functionalized pyridines like this compound is an area of growing importance. nih.govacs.org Key aspects include the use of environmentally benign solvents, the development of catalyst systems with high atom economy, and the use of renewable starting materials.

One-pot multicomponent reactions are a prime example of green synthetic design, as they can significantly reduce the number of synthetic steps, solvent usage, and waste generation. nih.govacs.org Microwave-assisted organic synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times and higher yields. nih.govacs.org

The development of recyclable catalysts is another key area of focus. For example, catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. The use of water as a solvent in palladium-catalyzed couplings is also a significant advancement towards a more sustainable process. researchgate.net Furthermore, metal-free catalytic systems, for instance, using iodine and triethylamine to trigger pyridine synthesis, offer a promising sustainable alternative. organic-chemistry.org

The design of biodegradable ionic liquids with a pyridinium cation bearing an ester side chain represents an innovative approach to developing more environmentally friendly reaction media. nih.gov These solvents can be "readily biodegradable," offering a significant advantage over traditional volatile organic solvents.

Table 3: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Example |

| Atom Economy | Multicomponent reactions to build the pyridine ring. nih.govacs.org | Hantzsch pyridine synthesis. wikipedia.org |

| Use of Safer Solvents | Replacement of volatile organic solvents with water or ionic liquids. researchgate.netnih.gov | Suzuki coupling in water. researchgate.net |

| Catalysis | Use of recyclable heterogeneous catalysts or highly active homogeneous catalysts to minimize waste. acs.org | Palladium nanoparticles on a solid support. |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govacs.org | Microwave-promoted one-pot synthesis of pyridines. nih.gov |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromo 6 Chloro 3 Pyridineacetate

Electrophilic and Nucleophilic Substitution Reactions on the Halogenated Pyridine (B92270) Ring

The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, generally exhibits low reactivity towards electrophilic substitution, similar to a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iqwikipedia.org Conversely, it is highly susceptible to nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen, which bear a partial positive charge. uoanbar.edu.iqwikipedia.org

Regioselectivity and Stereoselectivity Studies in Pyridine Derivatization

The positions of the bromo and chloro substituents on the pyridine ring of methyl 2-bromo-6-chloro-3-pyridineacetate significantly influence the regioselectivity of substitution reactions. The inherent electronic properties of the pyridine ring direct nucleophilic attack to the 2- and 4-positions. uoanbar.edu.iq In this specific molecule, the 2-position is occupied by a bromine atom and the 6-position by a chlorine atom.

The relative reactivity of halogens in nucleophilic aromatic substitution (SNAr) on pyridine rings generally follows the order F > Cl > Br > I. However, the outcome of a reaction can be influenced by the specific nucleophile and reaction conditions. For instance, in reactions with certain organolithium compounds, fluorine is the best leaving group. wikipedia.org

Influence of Halogen and Ester Substituents on Reaction Pathways

The electron-withdrawing nature of the halogen atoms (bromine and chlorine) and the ester group further deactivates the pyridine ring towards electrophilic attack. uoanbar.edu.iqrsc.org These groups decrease the electron density of the ring, making it even less susceptible to reactions with electrophiles. uoanbar.edu.iq

Conversely, these same substituents enhance the ring's reactivity towards nucleophiles. The strong inductive-withdrawing effect of the halogens and the ester group makes the carbon atoms to which they are attached, as well as the other ring carbons, more electrophilic and thus more prone to nucleophilic attack. wikipedia.orgrsc.org The ester group at the 3-position, while electron-withdrawing, does not sterically hinder attack at the 2- or 6-positions.

Cross-Coupling Reactions of this compound

The presence of two different halogen atoms (bromine at C2 and chlorine at C6) on the pyridine ring of this compound makes it an excellent substrate for selective cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective functionalization.

Suzuki-Miyaura Coupling Investigations for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms C-C bonds between organohalides and organoboron compounds. nih.govresearchgate.net In the case of dihalogenated pyridines, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2-position.

For example, the reaction of a similar compound, 9-benzyl-2,6-dichloropurine, with one equivalent of phenylboronic acid resulted in the selective substitution of the chlorine at the 6-position, which is the most reactive site in that particular heterocyclic system. researchgate.net In the context of this compound, the C-Br bond at the 2-position would be expected to react preferentially.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

| Catalyst | Base | Solvent | Temperature (°C) | Reactivity Trend |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (anhydrous) | 100 | Electron-rich boronic acids studfile.net |

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | Electron-poor arylboronic acids and alkenylboronic acids studfile.net |

This table presents typical conditions and is not exhaustive. The optimal conditions can vary depending on the specific substrates.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. chemspider.comnih.govresearchgate.net Similar to the Suzuki-Miyaura coupling, the selective amination of dihalogenated pyridines can be achieved due to the differential reactivity of the C-Br and C-Cl bonds.

Research on 6-bromo-2-chloroquinoline (B23617) has shown that selective amination of the aryl bromide in the presence of an activated heteroaryl chloride is possible. nih.gov This selectivity allows for the controlled, stepwise introduction of different amino groups. A variety of amines, including cyclic amines, can be used in this reaction. nih.gov

Table 2: Catalytic Systems for Buchwald-Hartwig Amination of Bromopyridines

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 chemspider.com |

| Pd(OAc)₂ | XPhos | NaOBuᵗ | Toluene | Not specified researchgate.net |

| Pd(OAc)₂ | dppp (B1165662) | NaOBuᵗ | Toluene | 80 researchgate.net |

dba = tris(dibenzylideneacetone)dipalladium(0), BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, XPhos = 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, dppp = 1,3-bis(diphenylphosphino)propane.

Sonogashira and Heck Coupling Applications with Alkynes and Alkenes

The Sonogashira coupling reaction enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgscirp.org The higher reactivity of the C-Br bond in this compound would again favor selective coupling at the 2-position. Studies on 2-amino-3-bromopyridines have demonstrated successful Sonogashira couplings with various terminal alkynes in moderate to excellent yields. scirp.orgresearchgate.net

The Heck reaction provides a method for the C-C bond formation between alkenes and aryl halides. beilstein-journals.org While specific studies on this compound are not prevalent, the principles of chemoselectivity based on halide reactivity would apply.

Table 3: Conditions for Sonogashira Coupling of Bromopyridines

| Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 scirp.org |

| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | Toluene | Room Temperature nih.gov |

Transformations of the Ester Functionality

No research detailing the transformations of the ester functionality of this compound has been identified.

Specific studies on the hydrolysis, transesterification, and ammonolysis reactions of this compound are not available in the reviewed literature. While the reactivity of the pyridine ring itself is generally understood, with a susceptibility to nucleophilic substitution at positions 2 and 4, the specific behavior of the acetate (B1210297) ester at position 3 under these conditions has not been documented for this compound. wikipedia.orgquimicaorganica.org

There is no available information on the reduction of the methyl ester of 2-bromo-6-chloro-3-pyridineacetate to the corresponding alcohol or on the subsequent derivatization of the resulting carboxylic acid moiety.

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Building Block for Complex Pharmaceutical Intermediates

The pyridine (B92270) scaffold is a ubiquitous feature in a vast array of pharmaceutical agents, contributing to their therapeutic efficacy. nih.gov Substituted pyridines are key components in drugs targeting a wide range of conditions, including infectious diseases, inflammation, and neurological disorders. nih.gov The specific arrangement of functional groups in Methyl 2-bromo-6-chloro-3-pyridineacetate makes it an attractive starting material for the synthesis of complex drug candidates. The ester group can be readily hydrolyzed or converted to other functionalities, while the halogen atoms provide handles for cross-coupling reactions, enabling the introduction of diverse molecular fragments. Although detailed research on this specific molecule is not extensively documented in publicly available literature, the general importance of polysubstituted pyridines in medicinal chemistry is well-established. nih.gov

Table 1: Key Reactive Sites and Potential Transformations

| Functional Group | Position | Potential Reactions | Resulting Functionality |

| Bromo | 2 | Cross-coupling (e.g., Suzuki, Heck, Sonogashira), Nucleophilic Aromatic Substitution | Aryl, Alkyl, Alkenyl, Alkynyl groups |

| Chloro | 6 | Cross-coupling, Nucleophilic Aromatic Substitution | Aryl, Alkyl, Amino groups |

| Methyl Acetate (B1210297) | 3 | Hydrolysis, Amidation, Reduction | Carboxylic acid, Amide, Alcohol |

Precursor in Agrochemical Synthesis and Crop Protection Agents

Similar to the pharmaceutical industry, the agrochemical sector heavily relies on novel heterocyclic compounds for the development of effective and selective crop protection agents. The pyridine ring is a core structure in numerous herbicides, insecticides, and fungicides. researchgate.net The reactivity of the halogens on the pyridine ring of this compound allows for the synthesis of a variety of derivatives that can be screened for potential agrochemical activity. The development of new agrochemicals is crucial for ensuring food security, and versatile building blocks like this compound play a pivotal role in the discovery process.

Utilization in the Design of Novel Ligands for Catalysis and Coordination Chemistry

Pyridine and its derivatives are fundamental ligands in coordination chemistry and homogeneous catalysis. researchgate.net They can coordinate with a wide range of transition metals to form stable and catalytically active complexes. alfachemic.comunimi.it The specific electronic and steric properties of the pyridine ligand, which can be fine-tuned by its substituents, directly influence the performance of the resulting catalyst. nih.govacs.org this compound, with its distinct substitution pattern, can be modified to create novel ligands for various catalytic applications, including cross-coupling reactions, hydrogenations, and polymerizations. alfachemic.com The ability to selectively functionalize the bromo and chloro positions offers a pathway to bidentate or even multidentate ligands with unique coordination geometries.

Development of Functional Materials through Polymerization and Derivatization

The incorporation of pyridine units into polymers can impart unique properties, such as thermal stability, conductivity, and metal-ion sensing capabilities. rsc.orgnih.gov The functional groups on this compound provide multiple avenues for its incorporation into polymeric structures. For instance, the ester group can be converted to a polymerizable functionality, or the halogen atoms can be used as sites for post-polymerization modification. This allows for the creation of functional materials with tailored properties for applications in sensors, electronics, and smart coatings. helsinki.fi

Integration into Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Pyridine-containing molecules are excellent candidates for building blocks in supramolecular assemblies due to their ability to participate in hydrogen bonding and metal coordination. The defined geometry and multiple interaction sites of this compound make it a promising component for the construction of ordered supramolecular architectures, such as metal-organic frameworks (MOFs) and hydrogen-bonded networks.

While specific research on the direct application of this compound in these advanced areas is not yet widely published, its structural features strongly suggest its potential as a valuable and versatile tool for chemists and material scientists.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Methyl 2 Bromo 6 Chloro 3 Pyridineacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules.

Elucidation of Molecular Structure through ¹H and ¹³C NMR

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be instrumental in mapping the chemical environment of each hydrogen and carbon atom within Methyl 2-bromo-6-chloro-3-pyridineacetate. In a hypothetical analysis, one would expect to observe distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The chemical shifts of the aromatic protons would be influenced by the positions of the bromo and chloro substituents. Similarly, the ¹³C NMR spectrum would provide characteristic signals for each unique carbon atom, including those in the pyridine ring, the carbonyl group, and the methoxy (B1213986) group. However, without experimental data, a precise data table of chemical shifts cannot be compiled.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the carbons of the pyridine ring and the acetate moiety to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the complete molecular structure by connecting the acetate group to the pyridine ring.

The absence of published 2D NMR data for this compound makes it impossible to construct a detailed connectivity map.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to separate the compound from any impurities and then to determine its molecular weight. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. The fragmentation pattern observed would provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₈H₇BrClNO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. No such experimental data is publicly available.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating and assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) would be the standard method for determining the purity of this compound. A typical analysis would involve developing a method with an appropriate stationary phase (e.g., C18 column) and mobile phase to achieve good separation of the main compound from any synthesis byproducts or starting materials. The purity would be quantified by the relative area of the peak corresponding to the target compound in the chromatogram. Without access to research or quality control data, a table detailing typical chromatographic conditions and purity levels cannot be provided.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of this compound. The development of a robust HPLC method is contingent on the optimization of several parameters to achieve adequate separation from starting materials, by-products, and other impurities.

For structurally related compounds, such as other halopyridine derivatives, reverse-phase HPLC is a common approach. A typical HPLC method for a compound like 3-Bromo-6-chloro-2-methoxytoluene involves a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com While a specific, validated method for this compound is not extensively published in peer-reviewed journals, a suitable starting point for method development can be extrapolated.

Table 1: Illustrative HPLC Method Parameters for Halopyridine Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

The exact gradient and wavelength for optimal detection of this compound would require experimental verification.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds like haloacetic acids, thermal decomposition can be a significant issue during GC analysis. nih.gov this compound, being a methyl ester, may possess sufficient volatility for GC analysis, though careful optimization of the injection port temperature is crucial to prevent degradation.

In the analysis of similar compounds, derivatization to their methyl esters is a common practice to enhance volatility and improve chromatographic performance. nih.gov Since the target compound is already a methyl ester, direct injection may be feasible. However, the presence of bromine and chlorine atoms can lead to decomposition at high temperatures. nih.gov

Table 2: General GC-MS Parameters for Analysis of Halogenated Organic Compounds

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C (to be optimized) |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) |

| Detector | Mass Spectrometer (MS) |

A study on the GC analysis of haloacetic acids highlighted that brominated methyl esters can undergo decomposition, with the injection port temperature significantly influencing the formation of degradation products. nih.gov This underscores the need for careful method development for the GC analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Optimization

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid monitoring of chemical reactions and for the optimization of reaction conditions. In the synthesis of related brominated pyridine derivatives, TLC is routinely used to track the consumption of starting materials and the formation of products. georgiasouthern.edu

For instance, in the synthesis of 2-bromo-6-methylaminopyridine from 2,6-dibromopyridine (B144722), TLC was used to monitor the progress of the amination reaction. georgiasouthern.edu Similarly, in the preparation of 2-bromo-6-fluoroaniline, TLC was employed to ensure the reaction had gone to completion before proceeding with the work-up. google.com

The choice of eluent (mobile phase) and stationary phase is critical for achieving good separation on a TLC plate. For polar compounds like pyridine derivatives, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.

Table 3: Typical TLC System for Pyridine Derivatives

| Component | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (varying ratios) |

| Visualization | UV light (254 nm) and/or chemical staining |

By spotting the reaction mixture alongside the starting material on a TLC plate, the progress of the reaction leading to this compound can be qualitatively assessed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, characteristic vibrational frequencies can confirm the presence of the ester group, the pyridine ring, and the carbon-halogen bonds.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1730-1750 |

| C-O (Ester) | ~1200-1300 |

| C=N, C=C (Pyridine ring) | ~1400-1600 |

| C-Cl | ~600-800 |

| C-Br | ~500-600 |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis

While the crystal structure of this compound itself does not appear to be published, the structure of a similar compound, 2-bromo-3-hydroxy-6-methylpyridine, has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net In this related structure, the bromine atom is slightly displaced from the mean plane of the pyridine ring. nih.govresearchgate.net The molecules in the crystal are linked by hydrogen bonds. nih.govresearchgate.net

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal:

The precise geometry of the pyridine ring.

The exact bond lengths of the C-Br, C-Cl, and ester functional groups.

The conformation of the acetate side chain relative to the pyridine ring.

The intermolecular interactions, such as halogen bonding or π-stacking, that dictate the crystal packing.

This detailed structural information is invaluable for understanding the chemical reactivity and physical properties of the compound.

Theoretical and Computational Studies on Methyl 2 Bromo 6 Chloro 3 Pyridineacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the electronic structure of pyridine (B92270) derivatives. nih.gov For Methyl 2-bromo-6-chloro-3-pyridineacetate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute key electronic descriptors.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution. For this molecule, regions of negative potential (typically colored red) would be expected around the nitrogen atom and the carbonyl oxygen of the ester, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.75 eV |

| HOMO-LUMO Gap | 5.10 eV |

| Dipole Moment | 2.45 D |

Ab Initio Methods for Energetics and Reaction Pathways

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory compared to DFT for calculating molecular energies and reaction pathways. These methods are computationally more intensive but can offer more accurate results, especially for systems where electron correlation is critical.

For this compound, ab initio calculations could be used to precisely determine the energetics of different conformations, particularly rotation around the C3-C(ester) bond. Furthermore, these methods are invaluable for studying potential chemical transformations. For instance, in a nucleophilic aromatic substitution reaction, ab initio calculations can map the potential energy surface, identifying the transition state structure and calculating the activation energy barrier for the displacement of either the bromo or chloro substituent. nih.gov Such calculations have been used to analyze the regioselectivity of electrophilic aromatic bromination, providing clear indications of positional selectivity based on the energy of transition states. nih.gov

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. Molecular modeling encompasses a range of techniques to explore the possible conformations and their relative energies. For a flexible molecule like this compound, which has a rotatable ester group, conformational analysis is key.

Using molecular mechanics force fields or semi-empirical methods, a systematic search of the conformational space can be performed. nih.gov This involves rotating the single bond connecting the pyridine ring to the acetate (B1210297) group to identify low-energy conformers. The results of this search can then be refined using higher-level DFT or ab initio methods to obtain more accurate energy rankings. researchgate.net The analysis would likely reveal one or two preferred conformations where steric hindrance between the ester group and the substituents at positions 2 and 4 is minimized. Understanding the dominant conformation in solution is crucial as it dictates how the molecule interacts with other reagents or biological targets.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (N-C3-C_ester-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 45° | 0.00 |

| 2 | -135° | 0.75 |

Prediction of Spectroscopic Properties and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

For this compound, DFT calculations can predict its vibrational (IR and Raman) frequencies. researchgate.net While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve good agreement. researchgate.net

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated. stenutz.eu The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. Predicting the chemical shifts for the pyridine ring protons and carbons would be particularly useful. The calculated shifts for the protons at positions 4 and 5, and the shifts for the substituted carbons (C2, C3, C6), would provide a theoretical spectrum that could be compared directly with experimental data to confirm the structure. researchgate.netpw.edu.pl Relativistic DFT calculations can be particularly important for accurately predicting the chemical shifts of nuclei near heavy atoms like bromine. rsc.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens to view the intricate details of chemical reactions at a molecular level. smu.edu For a molecule like this compound, several reaction mechanisms could be investigated. A key area of interest would be nucleophilic aromatic substitution, given the presence of two halogen leaving groups on an electron-deficient pyridine ring.

By modeling the reaction pathway of an incoming nucleophile (e.g., an alkoxide or amine) with the substrate, computational methods can determine which halogen is more likely to be displaced. This involves locating the transition state structures for attack at C2 (displacing bromine) versus C6 (displacing chlorine). The calculated activation energy barriers for each pathway would reveal the kinetic product. Such studies have been performed on pyridine systems to explain regioselectivity, often finding that a combination of electronic and steric factors is determinant. researchgate.net The investigation could also explore more complex, multi-step reaction pathways, such as those involving dearomatization-rearomatization sequences. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. chemrevlett.com If this compound were part of a series of analogs being tested for a specific biological activity (e.g., herbicidal or fungicidal), QSAR would be a vital tool for rational design. wjpsonline.comnih.gov

A QSAR study involves several steps:

Data Set Generation: A series of pyridineacetate analogs would be synthesized and their biological activity (e.g., IC50) measured. chemrevlett.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. chemrevlett.com

Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques.

The resulting QSAR model provides design principles. For example, the model might reveal that increasing the electron-withdrawing strength at position 6 and increasing the hydrophobicity of the ester group leads to higher activity. This information would guide the synthesis of new, potentially more potent, derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-bromo-6-chloro-3-pyridineacetate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, halogenation of pyridine derivatives followed by esterification with methyl acetate under acidic catalysis is a common approach. Reaction conditions such as temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) significantly affect yield. Catalytic methods using Pd or Cu for C–Br bond formation may improve regioselectivity . Purity can be monitored via HPLC or GC-MS, with yields ranging from 50–75% under optimized conditions .

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for halogenated pyridines. Key parameters include bond lengths (C–Br: ~1.89 Å, C–Cl: ~1.73 Å) and torsion angles to confirm ester group orientation. Discrepancies in NMR or mass spectrometry data (e.g., unexpected splitting patterns) can be resolved by comparing experimental XRD data with computational models .

Intermediate Research Questions

Q. What spectroscopic techniques are most effective for characterizing substituent effects in this compound?

- NMR : -NMR can identify coupling between the pyridine ring protons (e.g., J~8–9 Hz for para-substituted halogens) and ester methyl groups (δ~3.8 ppm). -NMR distinguishes carbonyl carbons (δ~165–170 ppm) and halogenated carbons (δ~110–125 ppm).

- IR : Stretching frequencies for C=O (~1740 cm⁻¹) and C–Br (~550 cm⁻¹) confirm functional groups.

- MS : High-resolution ESI-MS detects isotopic patterns for Br/Cl (e.g., M+2 and M+4 peaks), aiding in distinguishing regioisomers .

Q. How do steric and electronic effects of bromo and chloro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of Cl and Br enhances electrophilicity at the pyridine C3 position, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the methyl ester group may slow reactions unless bulky ligands (e.g., XPhos) are used. Competitive debromination or ester hydrolysis can occur under basic conditions, requiring pH control (pH 7–9) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the C5 position may show higher electron density due to resonance effects from the ester group, favoring electrophilic substitution. Transition state analysis can rationalize competing pathways (e.g., SNAr vs. radical mechanisms) .

Q. What strategies address contradictory data in mechanistic studies of ester hydrolysis under varying pH conditions?

Conflicting kinetic data (e.g., rate acceleration in acidic vs. basic media) may arise from competing mechanisms:

- Acidic conditions : Protonation of the carbonyl oxygen enhances electrophilicity, favoring acyl-oxygen cleavage.

- Basic conditions : Hydroxide attack at the carbonyl carbon dominates.

Use isotopic labeling () or trapping experiments (e.g., with NaBH₄) to distinguish pathways. Kinetic isotope effects (KIEs) and Arrhenius plots further validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.